

# "spectroscopic comparison of sodium 4-aminobenzenesulfonate and its azo dyes"

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## Compound of Interest

Compound Name: Sodium 4-Aminobenzenesulfonate  
Hydrate

Cat. No.: B057364

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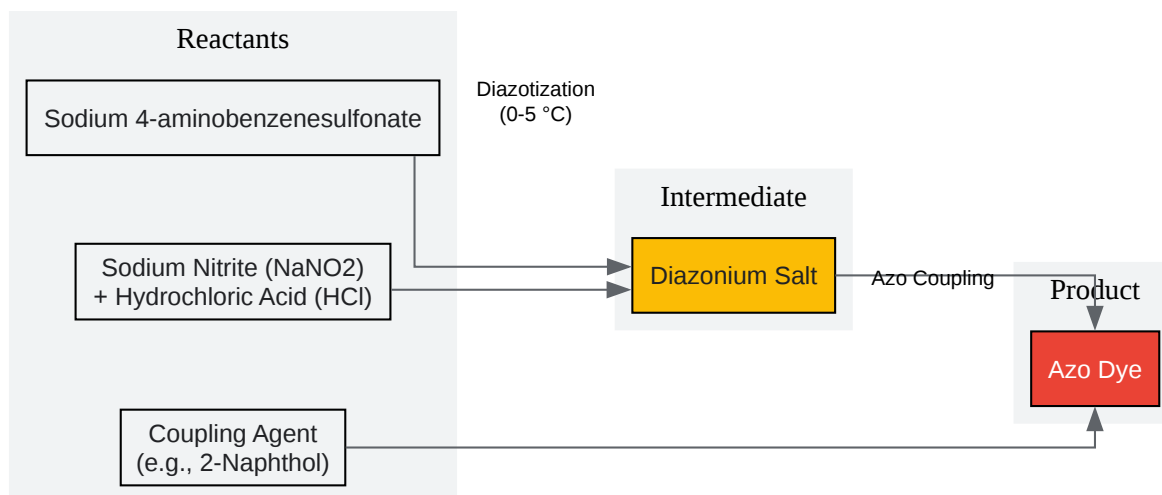
## A Spectroscopic Comparison of Sodium 4-Aminobenzenesulfonate and its Azo Dyes

This guide provides a detailed spectroscopic comparison between sodium 4-aminobenzenesulfonate (sulfanilic acid, sodium salt) and the azo dyes derived from it. The focus is on the changes in spectral characteristics as the parent amine is converted into a highly colored azo compound. This comparison is crucial for researchers, scientists, and professionals in drug development for reaction monitoring and structural confirmation. The primary spectroscopic techniques covered are UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Synthesis of Azo Dyes from Sodium 4-Aminobenzenesulfonate

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine.[1][2][3] In this case, sodium 4-aminobenzenesulfonate serves as the primary amine. The sulfonic acid group enhances the water solubility of the resulting dye.[4]

The general reaction involves treating the sodium 4-aminobenzenesulfonate with a cold solution of sodium nitrite and a strong acid (like HCl) to form a diazonium salt.[5][6][7] This unstable salt is then immediately reacted with a coupling agent. The extended conjugation created by the azo group (-N=N-) is the chromophore responsible for the dye's color.[3][6]



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Caption: General synthesis pathway for an azo dye from sodium 4-aminobenzenesulfonate.

## Spectroscopic Data Comparison

The conversion of sodium 4-aminobenzenesulfonate to an azo dye results in significant and predictable changes in their respective spectra.

### UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Sodium 4-aminobenzenesulfonate, an aromatic amine, typically exhibits absorption bands in the UV region. The formation of the azo dye introduces an extended system of conjugated pi electrons, which lowers the energy required for electronic transitions, shifting the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) into the visible region of the spectrum.<sup>[7]</sup> This shift is responsible for the vibrant color of the dye.

Compound	$\lambda_{\text{max}}$ (nm)	Region	Electronic Transition
Sodium 4-aminobenzenesulfonate	~250-300 nm[7][8]	Ultraviolet	$\pi \rightarrow \pi$
Azo Dye (e.g., from 2-Naphthol)	~470-510 nm[5]	Visible	$n \rightarrow \pi$ and $\pi \rightarrow \pi^*$

## FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison of the FT-IR spectra of the starting material and the product provides clear evidence of the chemical transformation. The most notable changes include the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic N=N stretching band of the azo group.

Functional Group	Sodium 4-aminobenzenesulfonate (cm <sup>-1</sup> )	Azo Dye (cm <sup>-1</sup> )	Comments
N-H Stretch (Amine)	3300-3500 (two bands)[7]	Absent	Disappearance confirms the conversion of the -NH <sub>2</sub> group.
N=N Stretch (Azo)	Absent	~1450-1510[7][9]	Appearance confirms the formation of the azo linkage.
O-H Stretch (Phenol)	Absent	~3400-3450 (broad)[7]	Present if a phenolic coupling agent (e.g., 2-naphthol) is used.
S=O Stretch (Sulfonate)	~1150-1250 and ~1030-1080	~1150-1250 and ~1030-1080	Present in both spectra.
C-H Aromatic Stretch	~3000-3100	~3000-3100	Present in both spectra.

## <sup>1</sup>H NMR Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The formation of the azo dye significantly alters the electronic environment of the aromatic protons, leading to changes in their chemical shifts. Protons on the aromatic rings will experience shifts due to the strong electron-withdrawing nature of the azo group.

Compound	Aromatic Protons (ppm)	Comments
Sodium 4-aminobenzenesulfonate	~6.8-7.6 <sup>[10]</sup>	Two doublets are expected for the A <sub>2</sub> B <sub>2</sub> system of the para-substituted ring.
Azo Dye	~7.0-8.5	The chemical shifts of the aromatic protons are generally shifted downfield due to the deshielding effect of the azo group. The exact shifts and splitting patterns depend on the specific coupling agent used.

## Experimental Protocols

### Protocol 1: Synthesis of an Azo Dye (Orange II)

This protocol describes the synthesis of Orange II, an azo dye derived from sodium 4-aminobenzenesulfonate and 2-naphthol.<sup>[1]</sup>

Materials:

- Sodium 4-aminobenzenesulfonate (Sulfanilic acid, sodium salt)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Concentrated Hydrochloric Acid (HCl)
- 2-Naphthol (β-Naphthol)
- Sodium Hydroxide (NaOH)
- Ice

Procedure:

- Diazotization:

- Dissolve sulfanilic acid in a sodium carbonate solution.[6] Alternatively, use the readily available sodium salt.
- In a flask, dissolve sodium 4-aminobenzenesulfonate in water. Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled solution of sodium nitrite in water to the flask with constant stirring.
- Slowly add concentrated HCl dropwise, keeping the temperature below 5 °C.[5] The formation of a precipitate indicates the diazonium salt.[6]
- Coupling:
  - In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it in an ice bath.
  - Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
  - A brightly colored orange-red precipitate of the azo dye will form immediately.
  - Stir the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
- Isolation:
  - Collect the dye by vacuum filtration and wash it with cold water.
  - Recrystallize the crude product from a suitable solvent if necessary to purify it.
  - Allow the purified dye to air dry.

## Protocol 2: Spectroscopic Analysis

UV-Vis Spectroscopy:

- Prepare dilute solutions ( $\sim 10^{-5}$  M) of sodium 4-aminobenzenesulfonate and the synthesized azo dye in a suitable solvent (e.g., water or ethanol).<sup>[5]</sup>
- Record the UV-Vis spectrum for each solution over a range of 200-800 nm using a spectrophotometer.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each compound.

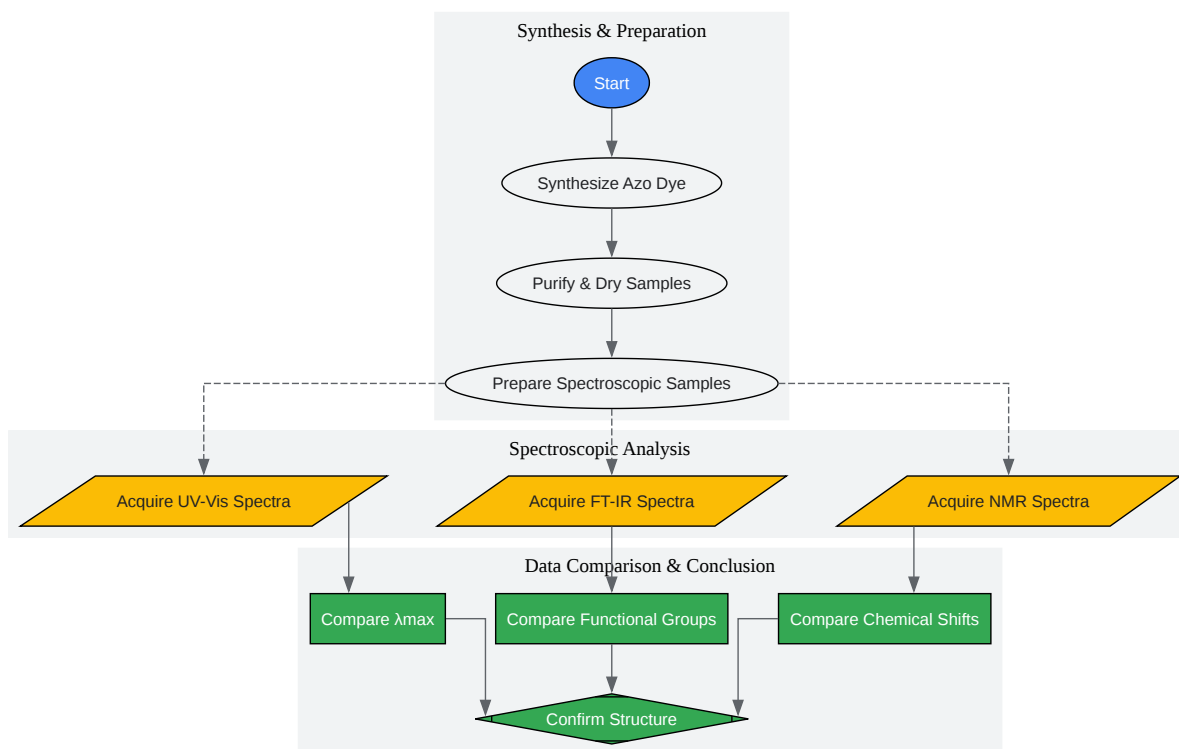
#### FT-IR Spectroscopy:

- Prepare solid samples of the dried sodium 4-aminobenzenesulfonate and the azo dye.
- Mix a small amount of each sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.
- Record the FT-IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

#### $^1\text{H}$ NMR Spectroscopy:

- Dissolve a small amount ( $\sim 5$ -10 mg) of sodium 4-aminobenzenesulfonate and the azo dye in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ).
- Transfer the solutions to NMR tubes.
- Acquire the  $^1\text{H}$  NMR spectrum for each sample using an NMR spectrometer.

## Workflow Visualization



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Caption: Workflow for the spectroscopic comparison of the compounds.



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